molecular formula C11H6Cl2N4 B8675370 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8675370
M. Wt: 265.09 g/mol
InChI Key: OXAOZXUXEGURKA-UHFFFAOYSA-N
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Description

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloro-3-phenyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.

Mechanism of Action

The mechanism of action of 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of CDKs, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its dichloro substitution enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H6Cl2N4/c12-9-8(7-4-2-1-3-5-7)10(13)17-11(16-9)14-6-15-17/h1-6H

InChI Key

OXAOZXUXEGURKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2Cl)Cl

Origin of Product

United States

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